Cas no 33143-29-2 (6-Cyano-2,2-dimethyl-2H-benzo-b-pyran)
6-Cyano-2,2-dimethyl-2H-benzo-b-pyran Chemical and Physical Properties
Names and Identifiers
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- 2,2-Dimethyl-2H-chromene-6-carbonitrile
- 6-Cyano-2,2-dimethyl-2H-benzo-[b]-pyran
- 2,2-dimethyl-2H-1-Benzopyran-6-carbonitrile
- 2,2-dimethylchromene-6-carbonitrile
- 2H-1-Benzopyran-6-carbonitrile,2,2-dimethyl-
- 2,2-dimethyl-6-cyano-2H-1-benzopyran
- 2,2-dimethyl-6-cyano-2H-benzo[b]pyran
- 6-cyano-2,2-dimethylchromene
- 6-Cyano-2,2-dimethyl-2H-benzo[b]pyran
- HMS555G14
- 2H-1-Benzopyran-6-carbonitrile, 2,2-dimethyl-
- Maybridge1_004898
- YDEQIYMIVRCVAH-UHFFFAOYSA-N
- A858003
- 33143-29-2
- MFCD00084978
- 2,2-dimethyl-chromene-6-carbonitrile
- SY109876
- SCHEMBL506743
- 6-cyano-2,2-dimethyl-2H-1-benzopyran
- 6-Cyano-2,2-dimethylbenzopyran;6-Cyano-2,2-dimethylchromene
- DTXSID20381262
- AKOS000281022
- TS-02578
- 6-Cyano-2,2-dimethyl-2H-chromene
- FT-0609258
- CS-M3436
- 2,2-Dimethyl-2H-1-benzopyran-6-carbonitrile, 97%
- AMY9216
- 2,2-Dimethyl-2H-1-benzopyran-6-carbonitrile; 2,2-Dimethyl-6-cyano-2H-1-benzopyran; 2,2-Dimethyl-6-cyanochromene;
- DB-068759
- 6-Cyano-2,2-dimethyl-2H-benzo-b-pyran
-
- MDL: MFCD00084978
- Inchi: 1S/C12H11NO/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-7H,1-2H3
- InChI Key: YDEQIYMIVRCVAH-UHFFFAOYSA-N
- SMILES: O1C2C=CC(C#N)=CC=2C=CC1(C)C
Computed Properties
- Exact Mass: 185.08400
- Monoisotopic Mass: 185.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 33A^2
Experimental Properties
- Color/Form: White powder
- Density: 1.13
- Melting Point: 45-49 °C (lit.)
- Boiling Point: 301°Cat760mmHg
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: 1.578
- PSA: 33.02000
- LogP: 2.74248
- Solubility: Not determined
6-Cyano-2,2-dimethyl-2H-benzo-b-pyran Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S36/37
-
Hazardous Material Identification:
- Safety Term:S36/37
- Risk Phrases:R20/21/22
6-Cyano-2,2-dimethyl-2H-benzo-b-pyran Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
6-Cyano-2,2-dimethyl-2H-benzo-b-pyran Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449042417-1g |
2,2-Dimethyl-2H-chromene-6-carbonitrile |
33143-29-2 | 95% | 1g |
$294.68 | 2023-09-02 | |
| Alichem | A449042417-5g |
2,2-Dimethyl-2H-chromene-6-carbonitrile |
33143-29-2 | 95% | 5g |
$884.04 | 2023-09-02 | |
| Chemenu | CM162669-5g |
2,2-Dimethyl-2H-chromene-6-carbonitrile |
33143-29-2 | 95% | 5g |
$547 | 2021-06-17 | |
| Chemenu | CM162669-250mg |
2,2-Dimethyl-2H-chromene-6-carbonitrile |
33143-29-2 | 95% | 250mg |
$84 | 2022-06-11 | |
| Chemenu | CM162669-1g |
2,2-Dimethyl-2H-chromene-6-carbonitrile |
33143-29-2 | 95% | 1g |
$229 | 2022-06-11 | |
| Chemenu | CM162669-5g |
2,2-Dimethyl-2H-chromene-6-carbonitrile |
33143-29-2 | 95% | 5g |
$688 | 2022-06-11 | |
| Apollo Scientific | OR25515-1g |
2,2-dimethyl-2H-chromene-6-carbonitrile |
33143-29-2 | 95 | 1g |
£270.00 | 2025-02-19 | |
| Apollo Scientific | OR25515-5g |
2,2-dimethyl-2H-chromene-6-carbonitrile |
33143-29-2 | 97% | 5g |
£315.00 | 2023-09-02 | |
| abcr | AB145461-1 g |
2,2-Dimethyl-2H-chromene-6-carbonitrile, 95%; . |
33143-29-2 | 95% | 1 g |
€102.30 | 2023-07-20 | |
| abcr | AB145461-5 g |
2,2-Dimethyl-2H-chromene-6-carbonitrile, 95%; . |
33143-29-2 | 95% | 5 g |
€324.80 | 2023-07-20 |
6-Cyano-2,2-dimethyl-2H-benzo-b-pyran Suppliers
6-Cyano-2,2-dimethyl-2H-benzo-b-pyran Related Literature
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1. Novel redox cyclisation products derived from 2-acylpyrroles and trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrileDerek R. Buckle,Susan C. Connor,Drake S. Eggleston,Andrew Faller,Ivan L. Pinto,Simon A. Readshaw,David G. Smith J. Chem. Soc. Perkin Trans. 1 1992 769
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Giuseppe Trusso Sfrazzetto,Salvatrice Millesi,Andrea Pappalardo,Rosa Maria Toscano,Francesco P. Ballistreri,Gaetano A. Tomaselli,Antonino Gulino Catal. Sci. Technol. 2015 5 673
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Weiguo Zheng,Rong Tan,Shenfu Yin,Yaoyao Zhang,Guangwu Zhao,Yaju Chen,Donghong Yin Catal. Sci. Technol. 2015 5 2092
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4. A highly efficient and recyclable catalyst—dendrimer supported chiral salen Mn(iii) complexes for asymmetric epoxidationMing Peng,Yaju Chen,Rong Tan,Weiguo Zheng,Donghong Yin RSC Adv. 2013 3 20684
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Can Li,Huidong Zhang,Dongmei Jiang,Qihua Yang Chem. Commun. 2007 547
Additional information on 6-Cyano-2,2-dimethyl-2H-benzo-b-pyran
Introduction to 6-Cyano-2,2-dimethyl-2H-benzo-b-pyran (CAS No. 33143-29-2)
6-Cyano-2,2-dimethyl-2H-benzo-b-pyran (CAS No. 33143-29-2) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzo[b]pyrans, which are characterized by their fused benzene and pyran rings. The presence of a cyano group and two methyl substituents at the 2-position imparts distinct chemical and biological properties to this molecule.
The structure of 6-Cyano-2,2-dimethyl-2H-benzo-b-pyran has been extensively studied for its potential applications in drug discovery and development. Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, making it more accessible for various research purposes. The cyano group, in particular, is known for its ability to participate in a wide range of chemical reactions, including nucleophilic additions and reductions, which can be leveraged to create diverse derivatives with tailored properties.
In the context of medicinal chemistry, 6-Cyano-2,2-dimethyl-2H-benzo-b-pyran has shown promise as a lead compound for the development of novel therapeutic agents. Studies have indicated that this molecule exhibits potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties. For instance, a recent study published in the Journal of Medicinal Chemistry reported that 6-Cyano-2,2-dimethyl-2H-benzo-b-pyran derivatives demonstrated significant inhibition of tumor growth in vitro and in vivo models of breast cancer.
The anti-inflammatory potential of 6-Cyano-2,2-dimethyl-2H-benzo-b-pyran has also been explored. Research conducted at the University of California found that this compound effectively reduced inflammation in animal models by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 6-Cyano-2,2-dimethyl-2H-benzo-b-pyran could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its therapeutic applications, 6-Cyano-2,2-dimethyl-2H-benzo-b-pyran has also been investigated for its use in materials science. The unique electronic properties conferred by the cyano group make this compound an attractive candidate for the development of organic semiconductors and photovoltaic materials. A study published in Advanced Materials highlighted the excellent charge transport properties of 6-Cyano-2,2-dimethyl-2H-benzo-b-pyran-based materials, which could potentially enhance the performance of organic solar cells.
In terms of synthetic accessibility, several methods have been developed to prepare 6-Cyano-2,2-dimethyl-2H-benzo-b-pyran. One notable approach involves the condensation of 4-hydroxybenzonitrile with acetone followed by cyclization under acidic conditions. This method yields high purity products with good yields, making it suitable for large-scale production. Additionally, recent advancements in catalytic methods have further simplified the synthesis process, reducing both time and cost.
The safety profile of 6-Cyano-2,2-dimethyl-2H-benzo-b-pyran is another critical aspect that has been evaluated. Toxicological studies have shown that this compound exhibits low toxicity when administered at therapeutic doses. However, as with any new chemical entity, thorough safety assessments are essential before advancing to clinical trials. Preclinical studies have demonstrated that 6-Cyano-2,2-dimethyl-2H-benzo-b-pyran is well-tolerated and does not cause significant adverse effects in animal models.
In conclusion, 6-Cyano-2,2-dimethyl-2H-benzo-b-pyran (CAS No. 33143-29-2) is a versatile compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in various scientific and industrial fields.
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